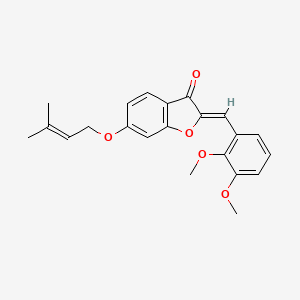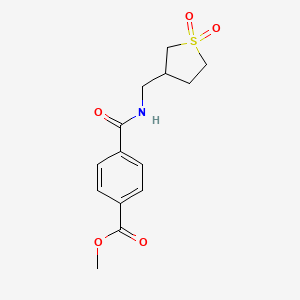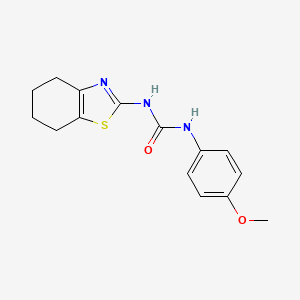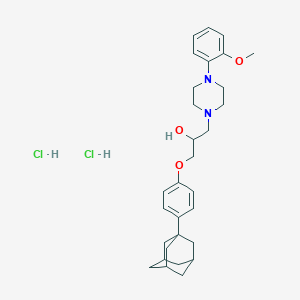
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. The presence of the ethylpiperazin-1-yl group suggests that it might have some biological activity, as piperazine derivatives are often found in pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . X-ray diffraction analysis could also be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Piperazine derivatives can participate in a variety of reactions due to the presence of the piperazine ring and the functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as solubility tests, melting point determination, and UV spectrophotometry .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one and its analogs have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The efficacy of these compounds is further supported by molecular docking studies, which suggest a strong correlation between the structural features of these compounds and their inhibitory potency against microbial targets (Mandala et al., 2013).
Neuroprotective Effects
Novel coumarin derivatives, including this compound, have demonstrated potential neuroprotective effects. Research indicates that these compounds may protect against cell loss in brain areas critical for learning and memory, suggesting their usefulness in treating neurological conditions resulting from ischemic injury (Zuo et al., 2015).
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, with findings indicating that these compounds exhibit significant free radical scavenging activity. This suggests their potential application in preventing oxidative stress-related diseases (Stanchev et al., 2009).
Anti-inflammatory and Cytotoxic Agents
Compounds related to this compound have been isolated from natural sources and synthesized, showing promising anti-inflammatory and cytotoxic activities. These properties make them suitable for further exploration as potential agents in cancer and inflammation treatment (Patjana et al., 2019).
Catalysis and Synthesis
The use of related compounds in catalysis and synthetic applications has been explored, particularly in the synthesis of pyran derivatives and biscoumarins. This highlights the versatility of 4-hydroxycoumarin derivatives in chemical synthesis, offering a sustainable and efficient approach to obtaining various bioactive molecules (Niknam et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s catalytic activity .
Biochemical Pathways
Inhibition of cyclin-dependent kinases 4 and 6 would halt the cell cycle at the G1 phase, preventing cells from entering the S phase and replicating their DNA .
Pharmacokinetics
Compounds with similar structures, such as abemaciclib, are known to be extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 4-((4-ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and could potentially alter the compound’s pharmacokinetic profile .
Result of Action
This would prevent cells from replicating their DNA and dividing, potentially leading to cell death in rapidly dividing cells .
Action Environment
For instance, the presence of strong cytochrome P450 3A4 modulators could dramatically affect the exposure of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-17-5-7-18(8-6-17)11-12-9-16(20)21-15-4-3-13(19)10-14(12)15/h3-4,9-10,19H,2,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXNOHMMFZQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2595922.png)
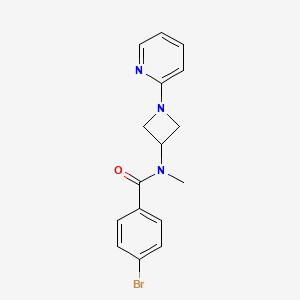
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2595927.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2595930.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)
![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)
![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)
